molecular formula C26H19N3O B3614786 2-(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)-1-(2-NAPHTHYL)-1-ETHANONE

2-(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)-1-(2-NAPHTHYL)-1-ETHANONE

Cat. No.: B3614786
M. Wt: 389.4 g/mol
InChI Key: VYSVOTQEKJZUGI-UHFFFAOYSA-N
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Description

2-(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)-1-(2-NAPHTHYL)-1-ETHANONE is a complex organic compound that features a triazole ring, naphthyl group, and ethanone moiety

Properties

IUPAC Name

2-(3,5-diphenyl-1,2,4-triazol-4-yl)-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O/c30-24(23-16-15-19-9-7-8-14-22(19)17-23)18-29-25(20-10-3-1-4-11-20)27-28-26(29)21-12-5-2-6-13-21/h1-17H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSVOTQEKJZUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2CC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)-1-(2-NAPHTHYL)-1-ETHANONE typically involves multi-step organic reactions. One common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Naphthyl Group: This step may involve a Friedel-Crafts acylation reaction where the naphthyl group is introduced to the triazole ring.

    Final Assembly: The final step could involve coupling the triazole-naphthyl intermediate with an ethanone derivative under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the triazole ring or the ethanone group, potentially yielding alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)-1-(2-NAPHTHYL)-1-ETHANONE could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with triazole rings are often studied for their potential as pharmaceuticals. They may exhibit antimicrobial, antifungal, or anticancer properties. The naphthyl group could enhance the compound’s ability to interact with biological targets.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or dyes. Their stability and reactivity make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)-1-(2-NAPHTHYL)-1-ETHANONE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific biological pathways. The triazole ring could play a crucial role in binding to the target, while the naphthyl group might enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Naphthyl)-2-(1,2,4-triazol-4-yl)ethanone
  • 3,5-Diphenyl-1,2,4-triazole
  • 2-(3,5-Diphenyl-1,2,4-triazol-4-yl)acetophenone

Uniqueness

What sets 2-(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)-1-(2-NAPHTHYL)-1-ETHANONE apart is the combination of the triazole ring with both a naphthyl group and an ethanone moiety. This unique structure could confer distinct chemical properties and biological activities, making it a compound of interest for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)-1-(2-NAPHTHYL)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)-1-(2-NAPHTHYL)-1-ETHANONE

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